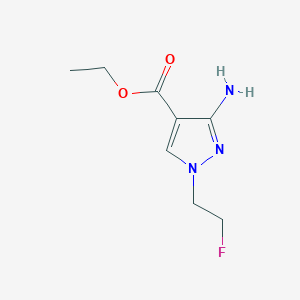
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the fluoroethyl group and the amino group on the pyrazole ring can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with 2-fluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group on the pyrazole ring attacks the fluoroethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Various alkyl or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Alkyl or aryl substituted derivatives of the compound.
Applications De Recherche Scientifique
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the fluoroethyl group can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-1H-pyrazole-4-carboxylate: Lacks the fluoroethyl group, which may result in different biological activities.
Ethyl 3-amino-1-(2-chloroethyl)-1H-pyrazole-4-carboxylate: Contains a chloroethyl group instead of a fluoroethyl group, which can influence its reactivity and biological properties.
Ethyl 3-amino-1-(2-bromoethyl)-1H-pyrazole-4-carboxylate: Contains a bromoethyl group, which may have different reactivity compared to the fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group in Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate imparts unique properties to the compound. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development. Additionally, the fluoroethyl group can influence the compound’s reactivity and interactions with biological targets, potentially leading to novel therapeutic applications.
Propriétés
Formule moléculaire |
C8H12FN3O2 |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
ethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12FN3O2/c1-2-14-8(13)6-5-12(4-3-9)11-7(6)10/h5H,2-4H2,1H3,(H2,10,11) |
Clé InChI |
WILOMSNILYJMBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1N)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730858.png)
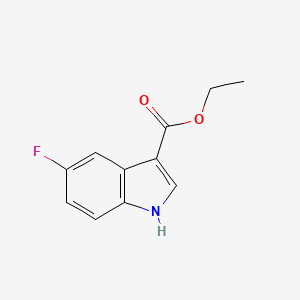
![N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine](/img/structure/B11730869.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730870.png)

![4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B11730877.png)
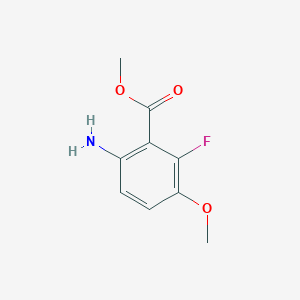
![1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol](/img/structure/B11730887.png)
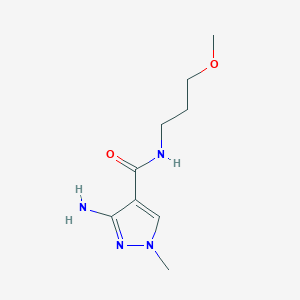
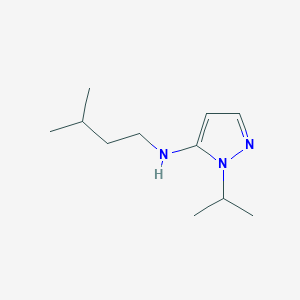
![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730901.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730917.png)
![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730935.png)
![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
